3-(2-Pyridylcarbamoyl)benzeneboronic acid
Overview
Description
3-(2-Pyridylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a pyridylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
3-(2-Pyridylcarbamoyl)benzeneboronic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting proteases and kinases.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Pyridylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes that contain serine or threonine residues in their active sites . The compound can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid: This compound is similar in structure but contains a fluorine atom, which can alter its reactivity and binding properties.
4-(2-Pyridylcarbamoyl)phenylboronic acid: Lacks the fluorine substitution and has different electronic properties.
Uniqueness
3-(2-Pyridylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects that can be fine-tuned for specific applications. Its ability to form stable complexes with various biomolecules makes it particularly valuable in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
[3-(pyridin-2-ylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(15-11-6-1-2-7-14-11)9-4-3-5-10(8-9)13(17)18/h1-8,17-18H,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLNCTKSPAGVIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=N2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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